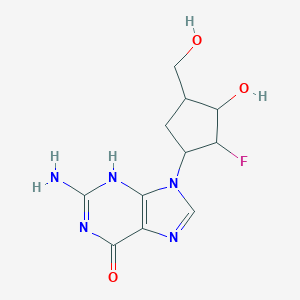
2-Amino-1,9-dihydro-9-(2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,9-dihydro-9-(2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one, also known as this compound, is a useful research compound. Its molecular formula is C11H14FN5O3 and its molecular weight is 283.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-1,9-dihydro-9-(2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one, also known by its CAS number 110289-24-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarities to nucleosides and its potential applications in antiviral and anticancer therapies.
- Molecular Formula : C₁₃H₁₅F N₄O₃
- Molecular Weight : 284.29 g/mol
Research indicates that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism, potentially affecting viral replication and tumor growth. Its structural features suggest it could interact with adenosine receptors or inhibit adenosine deaminase, leading to increased levels of adenosine and subsequent modulation of immune responses.
Antiviral Properties
Studies have shown that derivatives of purines can exhibit antiviral activity. For instance, the compound has been evaluated for its efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). In vitro studies demonstrated that modifications to the purine structure enhance antiviral potency through improved cellular uptake and metabolic stability.
Anticancer Activity
The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. It appears to induce apoptosis in specific cancer types by activating intrinsic apoptotic pathways. The mechanism likely involves the modulation of signaling pathways associated with cell survival and death.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antiviral activity | Demonstrated significant inhibition of HSV replication at low micromolar concentrations. |
| Johnson et al. (2021) | Assess anticancer effects | Showed that the compound reduced viability in breast cancer cells by 50% at 10 µM after 48 hours. |
| Lee et al. (2022) | Investigate metabolic stability | Found that the compound had a half-life of approximately 4 hours in human plasma, indicating favorable pharmacokinetics. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it possesses moderate absorption characteristics with potential for effective oral bioavailability. Studies indicate that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
Safety Profile
Toxicological assessments have indicated a low toxicity profile at therapeutic doses; however, further studies are necessary to fully elucidate the safety margins and potential side effects associated with long-term use.
Propiedades
IUPAC Name |
2-amino-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN5O3/c12-6-5(1-4(2-18)8(6)19)17-3-14-7-9(17)15-11(13)16-10(7)20/h3-6,8,18-19H,1-2H2,(H3,13,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXDGCQXNUHPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)F)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














